molecular formula C20H24N2O3 B4690226 2-(3,4-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide

2-(3,4-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide

Cat. No. B4690226
M. Wt: 340.4 g/mol
InChI Key: IAYNHKPIPLAUCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide, also known as DMPPA, is a chemical compound that has gained attention in the scientific community due to its potential application as a therapeutic agent. DMPPA belongs to the class of compounds known as phenylacetamides, which have been found to exhibit a range of biological activities.

Mechanism of Action

The exact mechanism of action of 2-(3,4-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells, including the PI3K/Akt/mTOR pathway. This compound has also been found to inhibit the activity of certain enzymes, such as matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in vitro and in vivo. These include the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. This compound has also been found to reduce the production of collagen, a key component of fibrotic tissue.

Advantages and Limitations for Lab Experiments

2-(3,4-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide has several advantages for use in lab experiments, including its relatively low cost and ease of synthesis. However, it also has some limitations, such as its low solubility in aqueous solutions and potential toxicity at high concentrations.

Future Directions

There are several areas of research that could be pursued in the future to further explore the potential of 2-(3,4-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide as a therapeutic agent. These include studies on its effects in animal models of various diseases, optimization of its synthesis method to improve yields and purity, and investigation of its potential as a drug delivery system for other compounds. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and to identify any potential side effects or toxicity.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-fibrotic effects. These properties make it a promising candidate for the development of new therapeutic agents for the treatment of various diseases.

properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-15-3-8-19(13-16(15)2)25-14-20(23)21-17-4-6-18(7-5-17)22-9-11-24-12-10-22/h3-8,13H,9-12,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYNHKPIPLAUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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